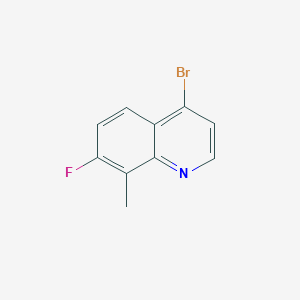

4-Bromo-7-fluoro-8-methylquinoline

Descripción general

Descripción

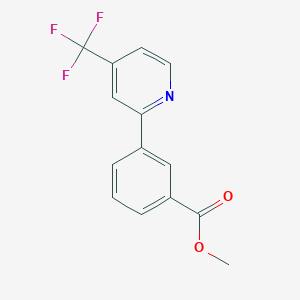

4-Bromo-7-fluoro-8-methylquinoline is a fluorinated building block . It has the empirical formula C10H7BrFN and a molecular weight of 240.07 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-7-fluoro-8-methylquinoline consists of a quinoline core with bromine, fluorine, and methyl substituents . The exact positions of these substituents can significantly influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-fluoro-8-methylquinoline are not fully detailed in the available resources. It is known to be a solid , but further properties such as melting point, boiling point, and density are not specified .Aplicaciones Científicas De Investigación

Pharmaceuticals: Anticancer Agents

4-Bromo-7-fluoro-8-methylquinoline has potential applications in the development of anticancer drugs. The quinoline ring system is a common feature in many pharmacologically active compounds due to its ability to interact with various biological targets . The presence of bromo and fluoro substituents can enhance the lipophilicity and bioavailability of these molecules, making them effective in drug design for targeting cancer cells.

Antibacterial and Antimicrobial Activity

The fluorine atom in the quinoline structure is known to significantly increase the antibacterial and antimicrobial properties of these compounds . This is particularly important in the development of new antibiotics to combat resistant strains of bacteria.

Agricultural Chemicals

Fluorinated quinolines, including derivatives like 4-Bromo-7-fluoro-8-methylquinoline, have found applications in agriculture as pesticides and herbicides . Their structural stability and specific reactivity with biological targets make them suitable for controlling a wide range of agricultural pests.

Material Science: Liquid Crystals

The unique structural properties of 4-Bromo-7-fluoro-8-methylquinoline make it a candidate for use in the development of liquid crystals . These materials are crucial for display technologies, and the addition of halogen atoms can improve the performance and stability of these compounds.

Enzyme Inhibition

Quinoline derivatives are known to act as enzyme inhibitors, which can be utilized in the treatment of various diseases . The specific substitution pattern on the quinoline ring can be designed to target and inhibit the activity of specific enzymes involved in disease pathways.

Organic Synthesis: Building Blocks

The compound can serve as an intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules . Its reactive sites allow for various chemical transformations, making it a versatile building block in synthetic chemistry.

Safety and Hazards

4-Bromo-7-fluoro-8-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is harmful if swallowed and causes serious eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

4-bromo-7-fluoro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKBCLOJXVVTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)

![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)

![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)